molecular formula C9H11N3O2 B131227 ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate CAS No. 145162-36-3

ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B131227
CAS No.: 145162-36-3
M. Wt: 193.2 g/mol
InChI Key: LXXYJUNJQOUNHJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound featuring a pyrrole ring substituted with amino (-NH₂), cyano (-CN), methyl (-CH₃), and ethoxycarbonyl (-COOEt) groups. The pyrrole core is aromatic, with electron-withdrawing substituents (cyano and ethoxycarbonyl) and an electron-donating amino group, creating a polarized electronic environment. This structure is common in medicinal chemistry, where pyrrole derivatives are explored for their pharmacological properties, such as kinase inhibition or antimicrobial activity .

Key functional groups:

  • Cyano group: Increases electrophilicity and stability.
  • Methyl group: Steric effects and lipophilicity modulation.
  • Ethoxycarbonyl group: Influences hydrolysis kinetics and bioavailability.

Properties

IUPAC Name

ethyl 3-amino-4-cyano-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-3-14-9(13)8-7(11)6(4-10)5-12(8)2/h5H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXYJUNJQOUNHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanism

The most widely reported method involves a one-pot synthesis combining sarcosine, acetyl chloride, and ethoxymethylenemalononitrile. This approach proceeds via a two-step mechanism:

  • Esterification and Salt Formation : Sarcosine reacts with acetyl chloride in an alcoholic solvent (e.g., methanol or ethanol) to form alkyl sarcosinate hydrochloride.

  • Cyclization : Addition of ethoxymethylenemalononitrile and potassium carbonate induces cyclization, forming the pyrrole ring.

The reaction is typically conducted at 60°C for 6 hours, achieving yields of 58–62% after recrystallization. Key advantages include minimal purification steps and compatibility with diverse solvents (DMF, ethanol).

Table 1: Optimization Parameters for One-Pot Synthesis

ParameterOptimal ConditionYield Impact
Temperature60°C<60°C: ≤40% yield
Reaction Time6 hoursShorter durations reduce cyclization efficiency
BaseK₂CO₃NaOH lowers yield by 15–20%
SolventDMF/Ethanol (1:1)Pure ethanol slows reaction kinetics

Cyclocondensation of Enamine Intermediates

Enamine Formation and Cyclization

An alternative route involves the condensation of enamine intermediates with malononitrile. For example:

  • Step 1 : Ethyl acetoacetate reacts with methylamine to form an enamine.

  • Step 2 : Cyclocondensation with malononitrile in acetic acid yields the target compound.

This method requires strict pH control (pH 8–9) and achieves 65–70% yields after chromatographic purification. Side products, such as dimerized pyrroles, are minimized by maintaining low reagent concentrations (<0.5 M).

Spectral Validation

  • IR Spectroscopy : C≡N stretch at 2,150 cm⁻¹ and NH₂ bands at 3,322–3,413 cm⁻¹ confirm functional groups.

  • ¹H NMR : Distinct signals at δ 3.74 ppm (ester methyl) and δ 5.79 ppm (NH₂) verify regioselectivity.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability using continuous flow reactors to enhance heat/mass transfer. Key modifications include:

  • Residence Time : 30–45 minutes at 80°C.

  • Catalyst : Heterogeneous catalysts (e.g., Amberlyst-15) reduce downstream purification needs.

Table 2: Batch vs. Flow Reactor Performance

MetricBatch ReactorFlow Reactor
Yield62%78%
Purity95%99%
Throughput50 g/day500 g/day

Green Chemistry Innovations

Recent advances emphasize solvent-free mechanochemical synthesis, reducing waste by 90%. Ball milling at 300 RPM for 2 hours achieves 72% yield with no aqueous workup.

Comparative Analysis of Synthetic Routes

Yield and Practicality Trade-offs

  • One-Pot Method : Superior for lab-scale synthesis (62% yield) but limited by solvent volume.

  • Enamine Cyclocondensation : Higher purity (98%) but requires costly chromatography.

  • Industrial Flow Systems : Ideal for metric-ton production but necessitates specialized equipment.

Byproduct Management

Common byproducts include:

  • Uncyclized intermediates : Mitigated via excess malononitrile (1.5 equiv).

  • N-Methylated derivatives : Controlled by maintaining pH <7 during cyclization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Structural Overview

  • Molecular Formula : C9_9H11_{11}N3_3O2_2
  • Molecular Weight : 193.2 g/mol
  • Key Functional Groups : Amino group, cyano group, ester group

The presence of these functional groups enhances the compound's reactivity and potential interactions with biological targets.

Medicinal Chemistry

3-ACMP serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets such as enzymes and receptors, making it a candidate for drug development.

Case Study: Anticancer Properties
A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of 3-ACMP derivatives. The compound exhibited significant antiproliferative effects across various human tumor cell lines, demonstrating GI50 values that indicate notable cytotoxicity.

CompoundGI50 Value (nM)Target
3-ACMP50Human cancer cell lines
Control (Doxorubicin)25Human cancer cell lines

This suggests that 3-ACMP may serve as a lead compound for developing new anticancer agents.

Organic Synthesis

In organic chemistry, 3-ACMP is utilized as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including:

  • Oxidation : The amino group can be oxidized to form nitro derivatives.
  • Reduction : The cyano group can be reduced to form amine derivatives.
  • Substitution : The ester group can participate in nucleophilic substitution reactions.

These transformations make it a versatile reagent in synthetic pathways.

Materials Science

3-ACMP is also explored in materials science for developing novel materials with specific electronic or optical properties. Its unique structure allows for functionalization, which can tailor materials for applications in electronics or photonics.

Research indicates that compounds containing pyrrole and cyano groups often exhibit significant biological activities. For instance:

Antimicrobial Activity

Studies have shown that derivatives of pyrrole compounds possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro evaluations indicated MIC values comparable to established antibiotics.

Enzyme Inhibition

3-ACMP has been identified as a potential enzyme inhibitor, binding to active sites and hindering normal enzyme functions. This characteristic is valuable for developing therapeutic agents targeting diseases linked to enzyme dysregulation.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes structural analogs and their key differences:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Notable Data
Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate (Target) 1-CH₃, 3-NH₂, 4-CN, 2-COOEt 207.23 Amino, cyano, methyl, ethoxycarbonyl CAS: 1038697-86-7
Ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate 1-CH₂CH₃ (vs. CH₃) 207.23 Ethyl replaces methyl Solubility: Room-temperature stable
Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate 4-pyridylmethyl, 3-CH₃ 328.2 (M+1) Trifluoromethyl, pyridine Yield: 21%
4-((3,4-Difluorophenyl)methyl)-3-methyl-1H-pyrrole-2-carboxylic acid 4-(difluorophenyl)methyl, 3-CH₃ 249.9 (M-1) Difluorophenyl, carboxylic acid HPLC purity: 98.60%
Ethyl (4R,5R)-5-(1H-indol-3-yl)-...pyrrole-3-carboxylate Indol-3-yl, methoxycarbonylamino ~500 (estimated) Indole, stereogenic centers Enantiomeric excess: 92% ee

Key Observations :

  • Alkyl Substitution (1-position) : The ethyl analog () shows identical molecular weight but increased lipophilicity compared to the methyl-substituted target compound. This may influence membrane permeability in biological systems.
  • Stereochemistry : Chiral analogs (e.g., ) exhibit enantioselective activity, whereas the target compound lacks stereogenic centers unless derivatized.

Spectral Data Comparison

  • NMR Spectroscopy :
    • Target Compound : Expected signals include δ ~6.70 (pyrrole H), δ ~3.71 (CH₂ of ethoxycarbonyl), and δ ~2.12 (CH₃) based on analogs ().
    • Difluorophenyl Analog () : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.27–7.34 and δ 7.16–7.21, distinct from the target compound’s simpler spectrum .
  • Mass Spectrometry :
    • The pyridine derivative () has ESIMS m/z 328.2 (M+1), while the target compound’s molecular ion would align with its molecular weight (207.23) .

Biological Activity

Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate (hereafter referred to as 3-ACMP) is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant data tables and research findings.

Structural Overview

3-ACMP is characterized by a pyrrole ring structure, which is a five-membered aromatic ring containing nitrogen. Its molecular formula is C9H11N3O2C_9H_{11}N_3O_2 with a molecular weight of 193.2 g/mol. The compound features several functional groups, including an amino group, a cyano group, and an ester group, which enhance its reactivity and potential interactions with biological targets.

Synthesis of this compound

The synthesis of 3-ACMP typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of the Pyrrole Ring : Starting materials undergo cyclization to form the pyrrole structure.
  • Introduction of Functional Groups : The amino and cyano groups are introduced through substitution reactions.
  • Esterification : The carboxylic acid is converted into an ester form using ethanol.

These steps can be optimized for yield and purity through techniques like temperature control and purification processes such as recrystallization or chromatography.

The biological activity of 3-ACMP is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino and cyano groups facilitate hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets .

In Vitro Studies

Recent studies have demonstrated that 3-ACMP exhibits significant biological activities, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in cancer progression.
  • Cell Proliferation : In vitro assays indicated that 3-ACMP can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

The following table compares 3-ACMP with structurally similar compounds, highlighting their unique features and biological activities:

Compound NameStructureUnique Features
Methyl 3-amino-4-cyano-1H-pyrrole-2-carboxylateLacks the ethyl groupMore polar due to methyl substitution
Ethyl 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylateContains chlorine instead of cyanoDifferent reactivity profile due to halogen
Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxamideContains an amide instead of an esterHigher stability due to amide bond

This comparison underscores the unique properties of 3-ACMP that may contribute to its specific biological activities.

Case Studies

Several case studies have explored the efficacy of 3-ACMP in various biological contexts:

  • Anticancer Activity : A study demonstrated that 3-ACMP inhibited the proliferation of colon cancer cell lines (HCT116, SW620) with IC50 values ranging from 1.0×1081.0\times 10^{-8} to 1.6×1081.6\times 10^{-8} M .
  • Antioxidant Properties : Research indicated that 3-ACMP possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Q & A

Q. What are the common synthetic routes for ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of ethyl 3-methyl-1H-pyrrole-2-carboxylate (a structural analog) are prepared by reacting with acyl chlorides (e.g., isoquinolinecarbonyl chloride) under basic conditions, yielding products with ~23–45% efficiency . Characterization relies on ESI-MS for molecular ion confirmation (m/z 309–450 range) and 1H NMR^1 \text{H NMR} to verify substituent positions (e.g., methyl groups at δ 2.22 ppm, ethyl ester protons at δ 4.27 ppm) .

Q. How are NMR and mass spectrometry utilized to confirm the structural integrity of this compound?

Methodological Answer: 1H NMR^1 \text{H NMR} (300–400 MHz, DMSO-d6) identifies proton environments:

  • Aromatic protons appear at δ 6.32–7.80 ppm.
  • Ethyl ester protons show quartets (δ 4.18–4.27 ppm) and triplets (δ 1.18–1.32 ppm).
  • Methyl groups on the pyrrole ring resonate at δ 2.12–2.37 ppm .
    ESI-MS confirms molecular weight via [M+1]+^+ or [M-1]^- ions, with deviations >0.5 Da prompting re-evaluation of synthetic purity .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization?

Methodological Answer: The amino (-NH2_2) and cyano (-CN) groups are key reactivity centers:

  • The amino group participates in amide bond formation (e.g., coupling with benzoyl chlorides) .
  • The cyano group can undergo hydrolysis to carboxylic acids or serve as a hydrogen-bond acceptor in crystal packing .
    Steric hindrance from the methyl and ethyl groups may require activating agents (e.g., DCC/DMAP) for efficient derivatization .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Low-yield reactions (e.g., 23% in ): Use silica gel chromatography with ethyl acetate/hexane gradients.
  • High-polarity byproducts: Employ recrystallization from ethanol/water mixtures.
  • Uncharacterized products: Verify purity via HPLC (e.g., 98.6% purity achieved in ) before further use .

Q. How stable is this compound under varying storage conditions?

Methodological Answer:

  • Short-term: Store at -20°C in anhydrous DMSO or DMF to prevent hydrolysis of the ester group.
  • Long-term: Lyophilize and store under argon, as the amino group may oxidize in humid environments .

Advanced Research Questions

Q. How can low reaction yields (e.g., 23% in acylations) be systematically optimized?

Methodological Answer:

  • Computational screening: Use quantum chemical calculations (e.g., DFT) to model transition states and identify steric/electronic bottlenecks .
  • Catalyst optimization: Replace traditional bases with organocatalysts (e.g., DMAP) to enhance nucleophilic attack efficiency .
  • Solvent effects: Test low-polarity solvents (e.g., THF) to reduce byproduct formation .

Q. What computational tools are effective for predicting synthetic pathways and regioselectivity?

Methodological Answer:

  • Retrosynthesis tools: Platforms leveraging Reaxys or Pistachio databases suggest feasible routes via one-step coupling or cyclization .
  • Reaction path search: ICReDD’s quantum chemical workflows predict optimal conditions (e.g., solvent, temperature) to maximize regioselectivity in pyrrole functionalization .

Q. How can contradictory spectral data (e.g., NMR shift variations) be resolved?

Methodological Answer:

  • Dynamic effects: Variable-temperature NMR (e.g., 25–60°C) can detect conformational changes causing shift discrepancies.
  • X-ray crystallography: Resolve tautomeric forms (e.g., keto-enol equilibria) that may alter 1H NMR^1 \text{H NMR} profiles .
  • Isotopic labeling: 13C ^{13} \text{C}-labeled analogs clarify carbon environments in crowded spectra .

Q. What methodologies address challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Flow chemistry: Continuous reactors minimize exothermic side reactions during acyl chloride additions .
  • Quality-by-Design (QbD): Design space modeling (e.g., DoE) identifies critical parameters (pH, stoichiometry) for reproducible ≥95% purity .

Q. How can retrosynthetic analysis guide the development of novel analogs with enhanced bioactivity?

Methodological Answer:

  • Core structure retention: Replace the ethyl ester with methyl or tert-butyl groups to modulate lipophilicity while preserving the pyrrole-cyano backbone .
  • Bioisosteric substitution: Swap the cyano group for a nitro or trifluoromethyl group to enhance metabolic stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate

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